molecular formula C14H20FN3O B2604654 N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide CAS No. 937619-57-3

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide

Cat. No. B2604654
CAS RN: 937619-57-3
M. Wt: 265.332
InChI Key: WJOFFAXGZDVGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperidine derivatives and has been shown to exhibit various biological activities.

Scientific Research Applications

Advanced Oxidation Processes in Environmental Remediation

Advanced oxidation processes (AOPs) have garnered attention for treating recalcitrant compounds in the environment, with a focus on water treatment. AOPs involve the generation of highly reactive species that can degrade various organic pollutants. The review by Qutob et al. (2022) discusses the use of AOPs in degrading acetaminophen, highlighting the generation of different kinetics, mechanisms, and by-products through these processes. Such studies underscore the utility of AOPs in breaking down complex organic molecules, potentially including N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide, into less harmful compounds. This technology could be applied for environmental remediation, particularly in treating pharmaceutical contaminants in water sources (Qutob et al., 2022).

Metabolism and Toxicity of Acetamide Derivatives

Research into the biological effects of acetamide and its derivatives, such as the work by Kennedy (2001), provides insight into the metabolism and potential toxicological impacts of these compounds. Understanding the metabolic pathways and biological interactions of acetamide derivatives is crucial for evaluating the safety and environmental impact of new chemical entities, including this compound. Such studies contribute to the development of safer pharmaceuticals and chemicals by identifying metabolic products that may pose health risks (Kennedy, 2001).

Pharmacodynamics and Pharmacokinetics in Drug Development

The exploration of pharmacodynamics and pharmacokinetics is vital in drug development, as demonstrated by Peltoniemi et al. (2016) in their review of ketamine. This research highlights the importance of understanding the mechanisms of action, metabolism, and excretion of drugs for optimizing therapeutic efficacy and minimizing adverse effects. By studying the pharmacokinetic and pharmacodynamic properties of compounds like this compound, researchers can better predict their behavior in the body, guiding dosage recommendations and administration routes for potential therapeutic applications (Peltoniemi et al., 2016).

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-10-4-2-3-7-18(10)9-14(19)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,2-4,7,9,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOFFAXGZDVGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.